molecular formula C15H13NO4 B6397407 3-(2,4-Dimethylphenyl)-5-nitrobenzoic acid CAS No. 1261922-88-6

3-(2,4-Dimethylphenyl)-5-nitrobenzoic acid

Cat. No.: B6397407
CAS No.: 1261922-88-6
M. Wt: 271.27 g/mol
InChI Key: QLMDIBVNVWHGAF-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-5-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a nitro group at the 5th position and a 2,4-dimethylphenyl group at the 3rd position of the benzoic acid core

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-9-3-4-14(10(2)5-9)11-6-12(15(17)18)8-13(7-11)16(19)20/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMDIBVNVWHGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689011
Record name 2',4'-Dimethyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-88-6
Record name 2',4'-Dimethyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-5-nitrobenzoic acid typically involves the nitration of 3-(2,4-Dimethylphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic, and the temperature is usually maintained below 50°C to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: 3-(2,4-Dimethylphenyl)-5-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Oxidation: 3-(2,4-Dicarboxyphenyl)-5-nitrobenzoic acid.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its derivatives may serve as potential inhibitors of specific enzymes involved in metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs. Its structural features may be exploited to design molecules with therapeutic properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-5-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dimethylphenyl)acrylic acid: This compound shares the 2,4-dimethylphenyl group but differs in the presence of an acrylic acid moiety instead of a benzoic acid core.

    3,4-Dimethoxyphenethylamine: Although structurally different, this compound is another example of a substituted phenyl derivative with potential biological activity.

Uniqueness

3-(2,4-Dimethylphenyl)-5-nitrobenzoic acid is unique due to the presence of both a nitro group and a 2,4-dimethylphenyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

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